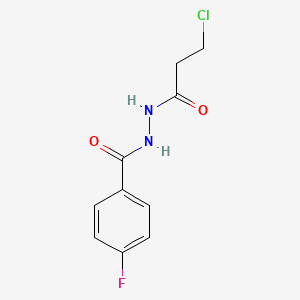

N'-(3-chloropropanoyl)-4-fluorobenzohydrazide

Overview

Description

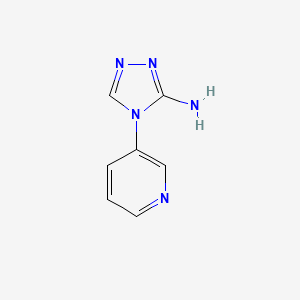

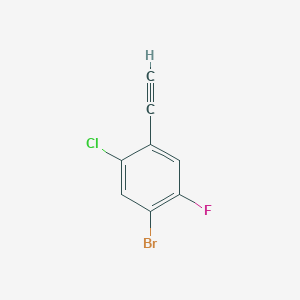

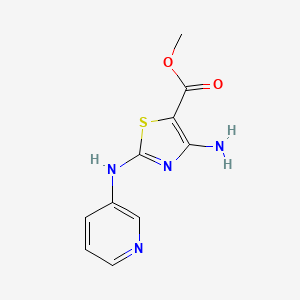

N’-(3-chloropropanoyl)-4-fluorobenzohydrazide is a chemical compound with the molecular formula C10H10ClFN2O2 . It is a solid substance with a molecular weight of 244.65 .

Synthesis Analysis

The synthesis of N’-(3-chloropropanoyl)-4-fluorobenzohydrazide could potentially involve the use of 3-chloropropanoyl chloride . The Schotten-Baumann reaction, which involves the reaction of amines with acid chlorides, could be a potential method for the synthesis .Molecular Structure Analysis

The molecular structure of N’-(3-chloropropanoyl)-4-fluorobenzohydrazide can be represented by the linear formula C10H10ClFN2O2 . Further structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

3-Chloropropionyl chloride, a potential precursor in the synthesis of N’-(3-chloropropanoyl)-4-fluorobenzohydrazide, is known to be highly reactive . It can undergo acylation and nucleophilic substitution reactions, serving as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .Physical And Chemical Properties Analysis

N’-(3-chloropropanoyl)-4-fluorobenzohydrazide is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data or resources.Scientific Research Applications

Chemical Synthesis and Applications

- Synthetic Methodologies : The development of efficient synthetic routes for creating complex molecules, including those with bromo and fluoro substituents, is crucial in medicinal chemistry and material science. For instance, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, highlights the importance of halogenated compounds in drug development and the challenges in their synthesis due to the need for specific conditions and reagents (Qiu et al., 2009).

Environmental Science

- Occurrence and Fate of Halogenated Compounds : Understanding the environmental impact of halogenated organic compounds, such as parabens, is vital. Studies show that despite wastewater treatments, these compounds persist in the environment, raising concerns about their ecological effects. The behavior of chlorinated parabens, for example, has been studied to assess their stability and potential toxicity in aquatic environments (Haman et al., 2015).

Pharmacological Research

- Drug Repurposing and Anticancer Activity : Research on the repurposing of known drugs, such as benzimidazole antihelminthics, has revealed their potential anticancer effects. These studies highlight the significance of chemical modification and the exploration of existing compounds for new therapeutic uses, especially as anticancer agents due to their effects on microtubule disruption, anti-angiogenic, and anti-metastatic properties (Nath et al., 2020).

Mechanism of Action

Target of Action

It’s known that the compound is a derivative of 3-chloropropionyl chloride , which is used in the synthesis of various compounds, including Beclamide , an anticonvulsant drug.

Mode of Action

3-chloropropionyl chloride, a key component of the compound, is known for its ability to undergo acylation and nucleophilic substitution . This suggests that N’-(3-chloropropanoyl)-4-fluorobenzohydrazide might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that 3-chloropropionyl chloride can be used in the schotten-baumann reaction, a method used in the synthesis of amides . This suggests that N’-(3-chloropropanoyl)-4-fluorobenzohydrazide might affect similar biochemical pathways.

Result of Action

It’s known that 3-chloropropionyl chloride is used in the synthesis of various compounds with diverse biological activities . This suggests that N’-(3-chloropropanoyl)-4-fluorobenzohydrazide might have similar effects.

properties

IUPAC Name |

N'-(3-chloropropanoyl)-4-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O2/c11-6-5-9(15)13-14-10(16)7-1-3-8(12)4-2-7/h1-4H,5-6H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMUKKSMFUOSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-chloropropanoyl)-4-fluorobenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409415.png)

![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409418.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)

![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)